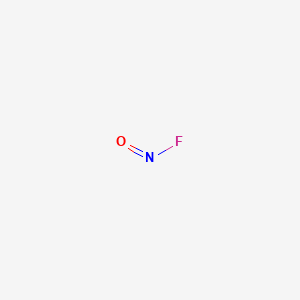

Nitrosyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7789-25-5 |

|---|---|

Molecular Formula |

FNO |

Molecular Weight |

49.005 g/mol |

IUPAC Name |

nitrosyl fluoride |

InChI |

InChI=1S/FNO/c1-2-3 |

InChI Key |

ZEIYBPGWHWECHV-UHFFFAOYSA-N |

SMILES |

N(=O)F |

Canonical SMILES |

N(=O)F |

Other CAS No. |

7789-25-5 |

Synonyms |

nitrosyl fluoride |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Valence Shell Electron Pair Repulsion (VSEPR) Theory

An In-depth Technical Guide to the Molecular Geometry of Nitrosyl Fluoride (FNO) and the VSEPR Model

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model in chemistry used to predict the three-dimensional geometry of individual molecules.[1][2] The core premise of VSEPR theory is that the valence electron pairs surrounding a central atom repel each other and will adopt an arrangement that minimizes this repulsion, thereby determining the molecule's shape.[1] This theory considers both bonding pairs (electrons shared between two atoms) and non-bonding lone pairs. A key principle is that the repulsive forces are not equal; lone pair-lone pair repulsion is the strongest, followed by lone pair-bonding pair repulsion, and finally, bonding pair-bonding pair repulsion is the weakest.[1] This hierarchy of repulsion is crucial for accurately predicting deviations from idealized bond angles in many molecules.

VSEPR Analysis of this compound (FNO)

To determine the molecular geometry of this compound (FNO), a systematic approach based on VSEPR theory is employed, starting with its Lewis structure.

Lewis Structure of this compound

-

Identify the Central Atom: Nitrogen (N) is the central atom as it is the least electronegative compared to oxygen (O) and fluorine (F).[3]

-

Calculate Total Valence Electrons: The total number of valence electrons is the sum of the valence electrons of each atom:

-

Nitrogen (Group 15) contributes 5 electrons.

-

Oxygen (Group 16) contributes 6 electrons.

-

Fluorine (Group 17) contributes 7 electrons.

-

Total Valence Electrons = 5 + 6 + 7 = 18.[3]

-

-

Arrange Electrons and Form Bonds: A double bond is formed between nitrogen and oxygen, and a single bond is formed between nitrogen and fluorine. This arrangement satisfies the octet rule for all atoms and accounts for all 18 valence electrons. The resulting Lewis structure shows one non-bonding lone pair of electrons on the central nitrogen atom.[3][4]

Molecular Geometry Prediction

-

Electron Domains: The central nitrogen atom in FNO has three regions of electron density, also known as electron domains: one N-F single bond, one N=O double bond (which counts as a single domain in VSEPR theory), and one lone pair of electrons.[5]

-

Electron Geometry: With three electron domains, the VSEPR model predicts a trigonal planar arrangement to minimize repulsion, where the domains are ideally 120° apart.[5]

-

Molecular Geometry: The molecular geometry describes the arrangement of only the atoms. Since one of the three electron domains is a lone pair, the resulting molecular shape is bent (or V-shaped).[3][5][6] The lone pair on the nitrogen atom exerts a greater repulsive force than the bonding pairs, pushing the fluorine and oxygen atoms closer together.[1][4] This reduces the F-N-O bond angle from the ideal 120° of a perfect trigonal planar geometry.[4] Experimental data confirms this, showing a bond angle of approximately 110°.[5]

Quantitative Molecular Data

Experimental studies, primarily using microwave spectroscopy and gas-phase electron diffraction, have provided precise data on the bond lengths and bond angle of the FNO molecule. This data is summarized in the table below.

| Parameter | Experimental Value (Gas Phase) | Reference |

| F-N-O Bond Angle | 110.1° | [7] |

| ~111° | [3] | |

| N=O Bond Length | 1.136 Å | [7][8] |

| N-F Bond Length | 1.512 Å | [7][8] |

Note: Bond lengths and angles can differ slightly in the solid state due to intermolecular interactions. For instance, the N-F bond is reported to be longer in the solid phase at 165.1(3) pm.[9]

Experimental Protocols for Structure Determination

The determination of the precise molecular geometry of a gaseous molecule like this compound relies on sophisticated spectroscopic techniques.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.

-

Principle: Molecules with a permanent dipole moment (like FNO) absorb microwave radiation at specific frequencies, causing them to transition to higher rotational energy levels.

-

Methodology:

-

A sample of gaseous FNO is introduced into a waveguide under low pressure.

-

Microwave radiation is swept across a range of frequencies.

-

A detector measures the absorption of radiation as a function of frequency, generating a rotational spectrum.

-

The frequencies of the absorption lines are used to calculate the molecule's moments of inertia.

-

From the moments of inertia of the primary molecule and its isotopically substituted variants (e.g., ¹⁸O¹⁴NF and ¹⁶O¹⁵NF), a set of simultaneous equations can be solved to yield highly precise bond lengths and bond angles.[8]

-

X-ray Crystallography

For determining the structure in the solid state, X-ray crystallography is the standard method.

-

Principle: This technique relies on the diffraction of X-rays by the ordered lattice of atoms in a single crystal.

-

Methodology:

-

This compound is cooled until it crystallizes (melting point: -166 °C).[6]

-

A suitable single crystal is selected and mounted on a diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffracted X-rays produce a pattern of spots of varying intensity.

-

The positions and intensities of these spots are analyzed to generate a three-dimensional electron density map of the unit cell, from which the positions of the atoms and thus the molecular structure can be determined.[8]

-

Visualizations

VSEPR Model of this compound (FNO)

Caption: VSEPR model illustrating the bent molecular geometry of this compound.

Experimental Workflow for Molecular Structure Determination

Caption: Workflow for determining molecular geometry in gas and solid phases.

References

- 1. VSEPR theory - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. topblogtenz.com [topblogtenz.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. [F(NO)] | Chemdex [winter.group.shef.ac.uk]

In-Depth Technical Guide to the Physical Properties of Gaseous Nitrosyl Fluoride (FNO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of gaseous nitrosyl fluoride (FNO). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this highly reactive compound. This guide includes summarized quantitative data, detailed experimental protocols for property determination, and a workflow for the physical characterization of hazardous gases.

Molecular and Physical Properties

This compound is a colorless, highly reactive gas at standard conditions.[1] It is crucial to handle this compound with extreme caution due to its toxicity and corrosiveness.[2]

General and Spectroscopic Properties

The fundamental molecular and spectroscopic data for gaseous this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | FNO | [3][4] |

| Molecular Weight | 49.0045 g/mol | [3][4] |

| Appearance | Colorless gas | [1] |

| Dipole Moment | 1.81 D | [5][6] |

| Ionization Energy | 12.65 ± 0.05 eV | [3] |

| Vibrational Frequencies | ν1(N–O): 1844.03 cm⁻¹, ν2(bending): 521 cm⁻¹, ν3(N–F): 765.85 cm⁻¹ | [7] |

Structural and Bonding Characteristics

The molecular geometry of this compound is bent, a consequence of the lone pair of electrons on the central nitrogen atom.[1][8] Key structural and bonding parameters are detailed in Table 2.

| Property | Value | Reference |

| Molecular Geometry | Bent | [1][8] |

| Point Group | Cₛ | [6] |

| N-O Bond Length | 1.136 ± 0.003 Å | [9] |

| N-F Bond Length | 1.512 ± 0.005 Å | [9] |

| O-N-F Bond Angle | 110°5′ ± 10′ | [9] |

Thermodynamic Properties

The thermodynamic properties of gaseous this compound are essential for understanding its stability and reactivity. These are summarized in Table 3.

| Property | Value | Reference |

| Standard Enthalpy of Formation (ΔfH°gas) | -65.00 ± 2.00 kJ/mol at 298.15 K | [5] |

| Standard Molar Entropy (S°gas, 1 bar) | 248.57 J/mol·K at 298.15 K | [3] |

| Molar Heat Capacity at Constant Pressure (Cp) | 43.14 J/mol·K at 298.15 K | [10] |

| Boiling Point | -59.9 °C | |

| Melting Point | -132.5 °C |

Experimental Protocols

The determination of the physical properties of a hazardous and corrosive gas like this compound requires specialized equipment and procedures. The following sections outline the methodologies for key experiments.

Synthesis of this compound

A common and convenient method for the laboratory-scale synthesis of this compound involves the reaction of nitrogen dioxide with potassium fluoride or cesium fluoride.[9]

Materials:

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

-

Nitrogen dioxide (NO₂)

-

Pyrex glass or Monel reaction vessel

-

Vacuum line

-

Cold trap (liquid nitrogen)

Procedure:

-

The alkali metal fluoride is dried under vacuum at high temperature (e.g., 300 °C for 2 hours) and powdered.[9]

-

The dried fluoride is placed in the reaction vessel.

-

A known quantity of NO₂ is condensed into the vessel at -78 °C.[9]

-

The vessel is allowed to warm to room temperature, and the reaction proceeds. The reaction can be accelerated by heating.[9]

-

The volatile product, this compound, is then isolated and purified by fractional condensation using a cold trap.

Determination of Molecular Structure

2.2.1. Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of a molecule, from which bond lengths and angles can be derived.[9]

Experimental Setup:

-

A microwave spectrometer equipped with a Stark-modulated absorption cell.

-

A sample handling system capable of introducing a low pressure of FNO gas into the cell.

-

Isotopically substituted samples (e.g., ¹⁸O¹⁴NF, ¹⁶O¹⁵NF) are required for a complete structural determination.[9]

Methodology:

-

A low pressure of gaseous FNO is introduced into the absorption cell.

-

The microwave frequency is swept over a range to observe the rotational transitions.

-

The frequencies of the absorption lines are measured with high precision.

-

The process is repeated for the different isotopic species.[9]

-

The rotational constants (A, B, C) are determined from the analysis of the spectra.

-

The moments of inertia are calculated from the rotational constants, and from these, the molecular geometry (bond lengths and angles) is determined.[9]

2.2.2. Gas Electron Diffraction (GED)

Experimental Setup:

Methodology:

-

A high-energy beam of electrons is generated and directed into the diffraction chamber.

-

The electrons are scattered by the FNO molecules, creating a diffraction pattern of concentric rings.[12]

-

The diffraction pattern is recorded on the detector.

-

The recorded pattern is analyzed to obtain the molecular scattering intensity as a function of the scattering angle.

Determination of Thermodynamic Properties

2.3.1. Heat Capacity

The heat capacity of a gas can be determined using the Clément-Desormes method or by acoustic interferometry.[13][14]

Clément-Desormes Method (Modified): This method involves measuring the pressure changes during a near-adiabatic expansion of the gas.[13]

Experimental Setup:

-

A large vessel (carboy) with a stopper containing inlets and outlets for the gas.

-

A manometer to measure the pressure inside the vessel.

-

A system for introducing and removing the gas.

Methodology:

-

The vessel is filled with FNO gas at a pressure slightly above atmospheric pressure.

-

The initial pressure is recorded.

-

The gas is allowed to expand rapidly to atmospheric pressure by briefly opening a valve.

-

The valve is closed, and the gas is allowed to return to thermal equilibrium with the surroundings.

-

The final pressure is recorded.

-

The heat capacity ratio (γ = Cp/Cv) is calculated from the initial and final pressures. From this, the molar heat capacities can be determined.[13]

2.3.2. Enthalpy of Formation

The standard enthalpy of formation of gaseous FNO can be determined from reaction calorimetry or through quantum chemical calculations benchmarked against experimental data.

Determination of Dipole Moment

The dipole moment of a gaseous molecule can be determined by measuring the temperature dependence of its dielectric constant.

Experimental Setup:

-

A capacitance bridge to measure the capacitance of a cell.

-

A gas-phase dielectric constant cell that can be filled with the sample gas and whose temperature can be controlled.

-

A system for introducing the gas into the cell at a known pressure.

Methodology:

-

The capacitance of the empty cell is measured.

-

The cell is filled with gaseous FNO at a known pressure and temperature, and the capacitance is measured again.

-

The measurement is repeated at several different temperatures.

-

The molar polarization is calculated at each temperature.

-

A plot of molar polarization versus the inverse of the absolute temperature is constructed. The slope of this line is proportional to the square of the dipole moment.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a hazardous gas like this compound.

Signaling Pathways and Applications in Drug Development

Currently, there is limited direct evidence of specific signaling pathway modulation by gaseous this compound in a therapeutic context. Its high reactivity as a potent fluorinating and nitrosating agent suggests that its biological effects would likely be non-specific and cytotoxic, making it unsuitable for direct therapeutic applications.[1] However, its utility in drug development is primarily as a specialized reagent in organic synthesis for the introduction of fluorine atoms or nitroso groups into complex molecules. Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.

The reactivity of this compound can be generalized by the following reaction schemes:

Disclaimer: this compound is a hazardous substance and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. This guide is for informational purposes only and does not constitute a recommendation for its use without proper safety precautions.

References

- 1. medium.com [medium.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. scilit.com [scilit.com]

- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 8. Microwave spectrum and structure of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. WTT- Under Construction Page [wtt-pro.nist.gov]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 11. Laboratory Automation and AI in the Modern Lab Era | Lab Manager [labmanager.com]

- 12. jcbsc.org [jcbsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. atct.anl.gov [atct.anl.gov]

A Technical Guide to Nitrosyl Fluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of nitrosyl fluoride (NOF), a reactive gas with significant applications in chemical synthesis. This document outlines its fundamental chemical properties, details common laboratory-scale synthesis protocols, and visualizes a general experimental workflow for its preparation.

Core Properties of this compound

This compound is a covalently bonded compound with the chemical formula NOF.[1] It is a colorless gas at standard conditions and is recognized for its high reactivity as a fluorinating and nitrating agent.[1]

| Property | Value |

| Chemical Formula | NOF |

| Molar Mass | 49.0045 g/mol [2] |

| Appearance | Colorless gas[2] |

| Boiling Point | -72.4 °C[1] |

| Melting Point | -166 °C[1] |

Synthesis of this compound: Experimental Protocols

The preparation of this compound can be achieved through several synthetic routes. Below are detailed methodologies for common laboratory preparations.

Method 1: Direct Fluorination of Nitric Oxide

This is a common and efficient method for producing this compound.[1] The reaction involves the direct combination of nitric oxide (NO) and fluorine (F₂).

Reaction:

2NO(g) + F₂(g) → 2NOF(g)

Experimental Protocol:

-

Gas Purification: Commercial nitric oxide is purified by passing it through a cold trap at approximately -110°C to remove any nitrogen dioxide impurities. Fluorine gas is passed through a tower of sodium fluoride to eliminate any hydrogen fluoride.

-

Reaction Setup: The reaction is typically carried out in a fluorothene reactor. The purified nitric oxide is condensed into the reactor, which is cooled with liquid nitrogen.

-

Reaction Execution: The liquid nitrogen bath is removed, allowing the nitric oxide to warm to just above its melting point. Purified fluorine is then slowly introduced into the reactor.

-

Product Collection: The resulting this compound is a colorless liquid at these temperatures. Any excess fluorine can be removed by freezing the product and evacuating the reactor. This method typically yields a product with high purity.[2]

Method 2: Reaction of Nitrogen Dioxide with an Alkali Fluoride

An alternative synthesis route involves the reaction of nitrogen dioxide (NO₂) with an alkali fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF).

Reaction:

2NO₂(g) + 2KF(s) → 2KNO₂(s) + F₂(g) ... followed by 2NO(g) + F₂(g) → 2NOF(g) (simplified overall: 2NO₂ + 2KF → 2KNO₂ + 2NOF)

Experimental Protocol:

-

Reactant Preparation: Anhydrous potassium fluoride or cesium fluoride is placed in a suitable reaction vessel (e.g., Pyrex or a pre-fluorinated metal vessel).

-

Reaction Initiation: Nitrogen dioxide is condensed into the vessel at low temperatures (e.g., -78°C) and then allowed to warm to room temperature.

-

Reaction Conditions: The reaction proceeds at room temperature, though it can be accelerated by heating to 90°C. The reaction time can vary from hours to days depending on the conditions and the particle size of the alkali fluoride.

-

Product Isolation: The volatile this compound is the primary gaseous product and can be isolated from the solid alkali nitrate byproduct.

Experimental Workflow for this compound Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound via the direct fluorination of nitric oxide.

Applications in Research and Development

This compound is a valuable reagent in various chemical transformations. Its strong fluorinating and nitrating capabilities make it useful in the synthesis of a range of organic and inorganic compounds.[1] For instance, it can convert many metals to their corresponding fluorides and can be used to introduce the nitroso group into organic molecules.[1] Its high reactivity necessitates careful handling in inert atmosphere systems.

References

The Hydrolysis of Nitrosyl Fluoride: A Technical Guide to the Synthesis of Nitrous Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nitrosyl fluoride is a colorless, highly reactive gas with significant applications as a fluorinating and nitrating agent in organic synthesis.[1][2] Its reaction with water provides a direct route to the formation of nitrous acid, a critical, albeit unstable, reagent in organic chemistry. The overall hydrolysis reaction is as follows:

FNO + H₂O → HNO₂ + HF [1]

The nitrous acid formed is in equilibrium and can subsequently disproportionate, particularly in acidic conditions, to form nitric acid and nitric oxide:

3 HNO₂ → HNO₃ + 2 NO + H₂O [1]

This guide details the essential experimental procedures for the synthesis of this compound, its subsequent hydrolysis to nitrous acid, and the analytical methods required to characterize the product mixture.

Synthesis of this compound (FNO)

Two primary methods for the synthesis of this compound are presented below. Both methods require specialized equipment and adherence to strict safety protocols due to the corrosive and toxic nature of the reagents.

Method 1: Direct Fluorination of Nitric Oxide

This method involves the direct reaction of nitric oxide (NO) gas with fluorine (F₂) gas.[3]

Experimental Protocol:

-

Apparatus: A reactor constructed from a fluorine-resistant material such as fluorothene is required. The system should be equipped with gas inlet lines for nitric oxide and fluorine, a cooling system (e.g., a liquid nitrogen bath), and a vacuum line. All tubing should be of a compatible material like copper.[3]

-

Procedure: a. The reactor is evacuated and cooled with liquid nitrogen.[3] b. Commercial nitric oxide is passed through a cold trap to remove impurities like nitrogen dioxide and then condensed into the cooled reactor.[3] c. The liquid nitrogen bath is removed, allowing the nitric oxide to warm to just above its melting point.[3] d. Fluorine gas is then slowly introduced into the reactor. The reaction is exothermic and may produce a flame upon initial contact.[3] e. The addition of fluorine is continued until the liquid in the reactor becomes colorless, indicating the completion of the reaction.[3] f. The resulting this compound is purified by freezing the product and evacuating any excess fluorine gas.[3]

-

Yield: This method can produce yields of over 90%.[3]

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Weight | 49.0045 g/mol [1] |

| Boiling Point | -59.9 °C[2] |

| Melting Point | -132.5 °C[2] |

| Appearance | Colorless gas[1] |

| Density (liquid at bp) | 1.326 g/cm³[2] |

Method 2: Reaction of Nitrogen Dioxide with an Alkali Metal Fluoride

This method provides an alternative synthesis route that avoids the direct handling of fluorine gas.[4]

Experimental Protocol:

-

Reagents: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) and nitrogen dioxide (NO₂).

-

Apparatus: A pre-fluorinated metal or Pyrex glass reaction vessel.

-

Procedure: a. The alkali metal fluoride is dried at 300°C for 2 hours and powdered under vacuum.[4] b. A measured amount of nitrogen dioxide is condensed into the reaction vessel containing the dried alkali metal fluoride at -78°C.[4] c. The vessel is allowed to warm to room temperature. The reaction proceeds over several days.[4] d. To increase the reaction rate, the vessel can be heated to 90°C for 2-5 hours.[4] e. The volatile this compound is then isolated from the solid alkali metal nitrate byproduct.[4]

-

Yield: Conversion rates of approximately 48% (based on NO₂) have been reported at 90°C.[4]

Hydrolysis of this compound

The reaction of this compound gas with water is rapid. A controlled experimental setup is crucial to manage the reaction and ensure the safe handling of the corrosive products.

Experimental Protocol:

-

Apparatus: A gas-liquid reaction vessel made of a material resistant to hydrofluoric acid (e.g., polytetrafluoroethylene - PTFE or another suitable polymer). The setup should include a gas inlet for FNO, a stirrer, and a temperature control system. The outlet gas should be passed through a scrubbing solution to neutralize any unreacted FNO and acidic gases.

-

Procedure: a. The reaction vessel is charged with a known volume of deionized water and cooled to the desired reaction temperature. b. A slow, controlled stream of this compound gas is bubbled through the stirred water. c. The reaction progress can be monitored by periodically taking aliquots of the aqueous solution for analysis. d. Upon completion, the resulting solution will contain nitrous acid and hydrofluoric acid.

Analysis of the Product Mixture

The quantitative analysis of the resulting mixture of nitrous acid and hydrofluoric acid presents a challenge due to the presence of two weak acids. A combination of analytical techniques is recommended.

Determination of Total Acid Content

The total acid concentration (HNO₂ + HF) can be determined by titration with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator or a pH meter to determine the equivalence point.

Quantification of Nitrous Acid

Nitrous acid (or nitrite) can be determined in the presence of fluoride using spectrophotometric methods. The Griess test, which involves the diazotization of sulfanilamide by nitrite in an acidic solution followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo dye, is a well-established method for nitrite quantification.[5]

Experimental Protocol (Griess Test Adaptation):

-

Reagents: Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).

-

Procedure: a. A small, accurately measured aliquot of the product solution is diluted to fall within the linear range of the assay. b. The diluted sample is mixed with the Griess reagent. c. After a specified time for color development, the absorbance of the solution is measured at the appropriate wavelength (typically around 540 nm) using a spectrophotometer. d. The concentration of nitrous acid is determined by comparing the absorbance to a calibration curve prepared with known concentrations of sodium nitrite.

Quantification of Hydrofluoric Acid

The concentration of hydrofluoric acid can be determined by subtracting the molar concentration of nitrous acid (determined in 4.2) from the total acid concentration (determined in 4.1). Alternatively, a fluoride ion-selective electrode (ISE) can be used for direct measurement of the fluoride ion concentration.[5]

Experimental Protocol (Fluoride ISE):

-

Apparatus: Fluoride ion-selective electrode and a reference electrode connected to a pH/ion meter.

-

Procedure: a. A total ionic strength adjustment buffer (TISAB) is added to the sample to maintain a constant ionic strength and to decomplex any fluoride ions that may have interacted with other species in solution. . The potential of the fluoride ISE in the sample is measured. c. The fluoride concentration is determined from a calibration curve prepared with standard fluoride solutions.

Safety and Handling

This compound and hydrofluoric acid are extremely hazardous materials and must be handled with appropriate safety precautions.

-

This compound: A toxic and corrosive gas that is a strong irritant to the skin, eyes, and mucous membranes.[6] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A safety data sheet (SDS) should be consulted before use.[7]

-

Hydrofluoric Acid: A highly corrosive and toxic acid that can cause severe burns upon contact with the skin, which may not be immediately painful. Inhalation of vapors can cause severe respiratory damage. Work with HF requires specialized PPE, including HF-resistant gloves, and an emergency response plan that includes the availability of calcium gluconate gel.

-

Waste Disposal: All waste materials should be neutralized and disposed of in accordance with institutional and local regulations.

Conclusion

The hydrolysis of this compound presents a viable, albeit challenging, method for the production of nitrous acid. This guide provides a foundational understanding of the synthesis of the precursor, the hydrolysis reaction, and the necessary analytical techniques for product characterization. The successful and safe implementation of these procedures requires careful planning, specialized equipment, and a thorough understanding of the hazards involved. Further research is warranted to establish detailed kinetic and thermodynamic parameters for the hydrolysis reaction, which would enable more precise control and optimization of this synthetic route for various applications in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. osti.gov [osti.gov]

- 4. A simple method for the preparation of this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. Chronic Exposure to Sodium Fluoride Triggers Oxidative Biochemistry Misbalance in Mice: Effects on Peripheral Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Page loading... [wap.guidechem.com]

Early Synthesis Methods for Nitrosyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early synthesis methods for the discovery and preparation of nitrosyl fluoride (FNO). The document details the seminal works of Ruff and Stäuber, Moissan and Lebeau, and subsequent refined procedures, offering experimental protocols and quantitative data where available. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, providing both historical context and practical methodological insights into the synthesis of this important fluorinating and nitrosating agent.

Overview of Early Synthesis Approaches

The discovery of this compound in the early 20th century was a significant advancement in fluorine chemistry. The initial synthesis methods, while groundbreaking, were often complicated by the high reactivity of the reagents and products, which posed considerable challenges for the apparatus of the time. The primary early routes to this compound involved either the direct fluorination of nitric oxide or the reaction of a nitrosyl compound with a fluoride salt. These foundational methods paved the way for more refined and safer procedures developed in the mid-20th century.

Quantitative Data Summary

The following table summarizes the key quantitative data from the early this compound synthesis methods described in this guide.

| Method | Principal Investigators | Year | Reactants | Reaction Temperature | Pressure | Yield |

| Reaction of AgF with NOCl | O. Ruff & J. Stäuber | 1905 | Silver fluoride (AgF), Nitrosyl chloride (NOCl) | Elevated (specifics not detailed in available literature) | Not specified | Not specified |

| Direct Fluorination of NO | H. Moissan & P. Lebeau | 1905 | Nitric oxide (NO), Fluorine (F₂) | Room Temperature | Not specified | Not specified |

| Vapor-Liquid Fluorination of NO | A. V. Faloon & W. B. Kenna | 1951 | Nitric oxide (NO), Fluorine (F₂) | Just above the melting point of NO (-163.6 °C) | Atmospheric | > 90% |

| From NOBF₄ and NaF | G. Brauer (Ed.) | 1963 | Nitrosyl fluoroborate (NOBF₄), Sodium fluoride (NaF) | 350 °C | Vacuum | High (not quantified) |

Key Experimental Protocols

This section provides detailed methodologies for the pivotal early syntheses of this compound.

Ruff and Stäuber's Synthesis from Silver Fluoride and Nitrosyl Chloride (1905)

Otto Ruff and J. Stäuber reported one of the first syntheses of this compound in 1905.[1] Their method was based on the reaction of silver fluoride with nitrosyl chloride.

Reaction: AgF + NOCl → AgCl + FNO

Experimental Protocol: Detailed quantitative data and a precise experimental setup from the original 1905 publication are not readily available in modern searchable literature. However, the synthesis was known to be challenging due to the high reactivity of this compound with common laboratory materials of the era, such as glass and paraffin.[1] The reaction was conducted at an elevated temperature in a platinum apparatus to withstand the corrosive nature of the reagents and product.

Moissan and Lebeau's Direct Fluorination of Nitric Oxide (1905)

Contemporaneously, Henri Moissan and Paul Lebeau explored the direct reaction of nitric oxide with elemental fluorine.[1] This reaction is highly exothermic.[1] While they initially reported the formation of nitryl fluoride (FNO₂), subsequent work by Ruff in 1932 clarified that the primary product of this reaction is, in fact, this compound (FNO).[1]

Reaction: 2NO + F₂ → 2FNO

Experimental Protocol: Specific quantitative details from Moissan and Lebeau's 1905 paper are not available in the reviewed literature. The reaction was performed at room temperature and was noted for being highly energetic, sometimes resulting in a flame.[1] The challenges associated with controlling this vigorous reaction were significant at the time.

Faloon and Kenna's Vapor-Liquid Fluorination of Nitric Oxide (1951)

A more controlled and higher-yield method for the direct fluorination of nitric oxide was developed by A. V. Faloon and W. B. Kenna in 1951.[2] This procedure involves the reaction of fluorine gas with liquid nitric oxide.

Reaction: 2NO(l) + F₂(g) → 2FNO(g)

Experimental Protocol:

-

Apparatus: The reaction was carried out in a fluorothene reactor. All connecting lines were 3/8-in. copper tubing with brass flare Kerotest valves. A cold trap cooled with an isopentane-liquid nitrogen bath to 163 K (-110 °C) was used to purify the nitric oxide. A tower filled with sodium fluoride was used to remove any hydrogen fluoride from the fluorine gas stream.[2]

-

Procedure:

-

The system was evacuated.

-

Commercial nitric oxide was passed through the cold trap at 163 K to remove any nitrogen dioxide impurity and condensed into the fluorothene reactor, which was cooled with liquid nitrogen.[2]

-

The liquid nitrogen was removed from the reactor, and the nitric oxide was allowed to warm to just above its melting point (-163.6 °C).[2]

-

Fluorine gas was then passed through the sodium fluoride tower and bubbled through the liquid nitric oxide in the reactor.[2]

-

A small yellow flame was observed momentarily upon contact. The reaction was continued until the liquid product became colorless.[2]

-

The product was then frozen by cooling the reactor with liquid nitrogen and evacuated to remove any excess fluorine.[2]

-

-

Yield: Greater than 90%.[2]

-

Product Properties: The observed boiling range of the this compound was 213 to 214 K (-60.15 to -59.15 °C).[2]

Synthesis from Nitrosyl Fluoroborate and Sodium Fluoride (Brauer, 1963)

A common laboratory preparation method for this compound, detailed in "Handbook of Preparative Inorganic Chemistry" edited by Georg Brauer, involves the thermal decomposition of nitrosyl fluoroborate in the presence of sodium fluoride.

Reaction: NOBF₄ + NaF → FNO + NaBF₄

Experimental Protocol:

-

Apparatus: A nickel tube closed at one end served as the reaction vessel. The end of the tube extending out of the furnace was fitted with a water-cooling coil. The outlet of the nickel tube was connected to two quartz condensation traps cooled with liquid nitrogen. The apparatus also included a quartz spiral manometer and an air inlet protected by a P₂O₅ tube. The system was connected to a mercury diffusion pump.

-

Procedure:

-

The nickel tube was filled with pure nitrosyl fluoroborate and an excess of dry sodium fluoride.

-

The system was evacuated while the condensation traps were cooled with liquid nitrogen.

-

The nickel tube was heated to 350 °C.

-

The this compound product was collected in the liquid nitrogen-cooled traps.

-

-

Yield: This method is reported to give a high yield, although a specific percentage is not provided.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical relationships between the described early synthesis methods for this compound.

References

Spectroscopic Characterization of Nitrosyl Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies used for the characterization of nitrosyl fluoride (FNO). The information is presented to facilitate a deeper understanding of the molecular structure, bonding, and dynamics of this important chemical entity. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized.

Molecular Structure and Spectroscopy of this compound

This compound is a bent triatomic molecule. This geometry has important implications for its spectroscopic properties, particularly its rotational and vibrational spectra. Spectroscopic techniques are fundamental in determining the precise bond lengths, bond angles, and vibrational modes of the molecule.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a primary tool for probing the vibrational modes of this compound. As a non-linear molecule with three atoms, FNO has 3N-6 = 3 fundamental vibrational modes. These correspond to the N-O stretch, the N-F stretch, and the O-N-F bending motion.

Vibrational Frequencies

The fundamental vibrational frequencies for this compound and its common isotopes have been determined through gas-phase infrared absorption studies. These frequencies are crucial for understanding the bond strengths within the molecule.

| Vibrational Mode | Assignment | 16O14NF (cm-1) | 16O15NF (cm-1) | 18O14NF (cm-1) | 18O15NF (cm-1) |

| ν1 | N-O Stretch | 1844.03[1][2] | 1810 | 1795 | 1762 |

| ν2 | O-N-F Bend | 521[1][2] | 518 | 513 | 510 |

| ν3 | N-F Stretch | 765.85[1][2] | 761 | 754 | 750 |

| Data for isotopic species other than 16O14NF are derived from Jones et al. (1967).[3][4][5] |

Experimental Protocol: Gas-Phase Infrared Spectroscopy

A typical experimental setup for obtaining the gas-phase infrared spectrum of this compound involves the following steps:

-

Sample Preparation: this compound is synthesized, often by the reaction of nitric oxide with fluorine or the thermal decomposition of nitrosyl fluoborate.[6][7] The resulting gas is purified to remove any unreacted starting materials or byproducts.

-

Sample Cell: The purified FNO gas is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or CsI). The path length of the cell can be varied to optimize the absorption signal.

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used to record the spectrum. The instrument is purged with a dry, CO2-free gas to minimize atmospheric interference.

-

Data Acquisition: The infrared spectrum is recorded over a suitable spectral range, typically from 4000 to 400 cm-1, to encompass all fundamental vibrations and potential overtones or combination bands.

-

Data Analysis: The resulting spectrum is analyzed to identify the positions, intensities, and rotational-vibrational fine structure of the absorption bands corresponding to the different vibrational modes.

Rotational Spectroscopy

Rotational spectroscopy, typically in the microwave region, provides highly precise data on the moments of inertia of this compound. From this data, the molecular geometry (bond lengths and angles) can be accurately determined. Analysis of the rotational structure of infrared bands also yields rotational parameters.[8] this compound is observed to be a nearly prolate symmetric top molecule.[8][9]

Rotational Constants and Molecular Geometry

The following rotational constants and geometric parameters have been determined for this compound in its ground vibrational state:

| Parameter | Value | Unit |

| 2B″ (for ν1) | 0.7515[8] | cm-1 |

| 2B″ (for ν3) | 0.7521[8] | cm-1 |

| R(N-O) | 1.13[3] | Å |

| R(N-F) | 1.52[3] | Å |

| α(O-N-F) | 110[3] | degrees |

Experimental Protocol: Microwave Spectroscopy

-

Sample Introduction: Gaseous this compound is introduced into a waveguide sample cell at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Detection: The absorption of microwave radiation by the sample is detected as a function of frequency.

-

Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines corresponding to transitions between different rotational energy levels. The frequencies of these lines are used to determine the rotational constants of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR spectroscopy is a valuable tool for characterizing fluorine-containing compounds like this compound. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.

19F NMR Chemical Shift

The 19F NMR spectrum of liquid this compound shows a chemical shift that is unusually far downfield.

| Parameter | Value | Reference Compound | Temperature |

| 19F Chemical Shift (δ) | -479 ± 1[6] | CCl3F (external) | -70 ± 1 °C[6] |

This large downfield shift is attributed to a significant paramagnetic contribution to the shielding of the fluorine nucleus, arising from the mixing of a low-lying excited electronic state with the ground state in the presence of the applied magnetic field.[6]

Experimental Protocol: 19F NMR Spectroscopy

-

Sample Preparation: this compound is condensed into a 5 mm Pyrex NMR sample tube at low temperature.[6]

-

Spectrometer: The NMR spectrum is recorded on a spectrometer operating at a suitable frequency for 19F nuclei (e.g., 56.4 Mc).[6]

-

Temperature Control: The temperature of the sample is maintained at a constant low value (e.g., -70 °C) to keep the this compound in the liquid state.[6]

-

Data Acquisition: Standard audio-frequency sideband techniques are used to measure the chemical shift relative to a reference compound.[6]

Mass Spectrometry

Mass spectrometry of this compound provides information about its molecular weight and fragmentation patterns upon ionization.

Ionization and Appearance Energies

| Ion | Ionization/Appearance Energy (eV) | Method |

| FNO+ | 12.63 ± 0.03[10] | Photoelectron Spectroscopy |

| FNO+ | 12.66[10] | Photoelectron Spectroscopy |

| NO+ | 11.6 ± 0.2[10] | Electron Ionization |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Gaseous this compound is introduced into the ion source of the mass spectrometer.

-

Ionization: The FNO molecules are ionized, typically by electron impact or photoionization.

-

Mass Analysis: The resulting ions (both the parent molecular ion and any fragment ions) are separated according to their mass-to-charge ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, yielding a mass spectrum.

Conclusion

The spectroscopic characterization of this compound through vibrational, rotational, NMR, and mass spectrometry provides a detailed picture of its molecular structure and chemical bonding. The data presented in this guide, obtained through the described experimental protocols, are fundamental for researchers and scientists working with this reactive compound. For professionals in drug development, a thorough understanding of the physicochemical properties of small molecules like this compound is essential for studies involving fluorinating agents and for the development of analytical methods for fluorinated pharmaceuticals.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. scilit.com [scilit.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Vibrational Spectra and Force Constants for this compound and 15N and 18O Species | Semantic Scholar [semanticscholar.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. This compound [webbook.nist.gov]

Thermodynamic Properties of Nitrosyl Fluoride Gas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of nitrosyl fluoride (FNO) gas. The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research and development. This document details key thermodynamic parameters, the experimental methodologies used for their determination, and the relationships between molecular properties and thermodynamic functions.

Core Thermodynamic Properties

The fundamental thermodynamic properties of this compound gas at standard conditions are summarized in the tables below. These values are essential for chemical process design, reaction modeling, and safety analysis.

Enthalpy, Entropy, and Heat Capacity

Table 1: Standard Thermodynamic Properties of this compound (FNO) Gas at 298.15 K

| Property | Symbol | Value | Units | Source(s) |

| Standard Enthalpy of Formation | ΔfH° | -65.69 | kJ/mol | [NIST Chemistry WebBook] |

| -15.70 | kcal/mol | [NIST Chemistry WebBook] | ||

| Standard Molar Entropy | S° | 248.22 | J K⁻¹ mol⁻¹ | [NIST Computational Chemistry Comparison and Benchmark Database] |

| 59.293 | cal/mol*K | [NIST Chemistry WebBook] | ||

| Molar Heat Capacity (constant pressure) | Cₚ° | 41.53 | J K⁻¹ mol⁻¹ | [NIST Computational Chemistry Comparison and Benchmark Database] |

| Integrated Heat Capacity (0 to 298.15 K) | 10.72 | kJ mol⁻¹ | [NIST Computational Chemistry Comparison and Benchmark Database] |

Temperature Dependence of Heat Capacity

The heat capacity of this compound gas varies with temperature. This dependence can be accurately described by the Shomate Equation:

Cp°(t) = A + Bt + Ct² + D*t³ + E/t²

where:

-

t is the temperature in Kelvin divided by 1000.

-

Cp° is the heat capacity in J/(mol*K).

-

A, B, C, D, and E are empirically determined constants.

Table 2: Shomate Equation Parameters for this compound (FNO) Gas

| Temperature Range (K) | A | B | C | D | E | F | G | H |

| 298.15 - 1000 | 32.62143 | 42.23497 | -28.49455 | 7.259868 | -0.135657 | -77.51027 | 275.4059 | -65.68922 |

| 1000 - 6000 | 56.25472 | 1.109246 | -0.228219 | 0.016019 | -3.709208 | -91.76809 | 303.0237 | -65.68922 |

Source: NIST Chemistry WebBook[1][2]

These parameters can be used to calculate the heat capacity, enthalpy, and entropy of FNO gas at various temperatures.

Molecular and Spectroscopic Properties

The macroscopic thermodynamic properties of a substance are fundamentally linked to its molecular structure and behavior. For this compound, these have been extensively studied using spectroscopic techniques.

Vibrational Frequencies

This compound is a bent triatomic molecule and therefore has 3N-6 = 3 fundamental vibrational modes. These vibrations correspond to the N-O stretch, the N-F stretch, and the F-N-O bending motion.

Table 3: Fundamental Vibrational Frequencies of this compound (FNO) Gas

| Mode | Symmetry | Approximate Type of Mode | Frequency (cm⁻¹) | Source(s) |

| ν₁ | A' | N-O Stretch | 1844 | [NIST Computational Chemistry Comparison and Benchmark Database] |

| ν₂ | A' | F-N-O Bend | 766 | [NIST Computational Chemistry Comparison and Benchmark Database] |

| ν₃ | A' | N-F Stretch | 520 | [NIST Computational Chemistry Comparison and Benchmark Database] |

Rotational Constants

The rotational constants of this compound have been determined with high precision from its microwave spectrum. These constants are inversely related to the moments of inertia of the molecule.

Table 4: Rotational Constants of this compound (FNO) Gas

| Rotational Constant | Value (cm⁻¹) | Source(s) |

| A | 3.17525 | [NIST Computational Chemistry Comparison and Benchmark Database] |

| B | 0.39507 | [NIST Computational Chemistry Comparison and Benchmark Database] |

| C | 0.35052 | [NIST Computational Chemistry Comparison and Benchmark Database] |

Experimental Methodologies

The determination of the thermodynamic and spectroscopic properties of this compound relies on precise experimental techniques. Due to its reactive and toxic nature, handling of FNO requires specialized equipment and safety precautions.

Synthesis of this compound

This compound is a colorless, highly reactive gas. It can be synthesized through several methods, including the direct reaction of nitric oxide with fluorine or the reaction of nitrosyl chloride with silver fluoride. All preparations must be carried out in a moisture-free environment.

Gas-Phase Infrared Spectroscopy

Objective: To determine the vibrational frequencies of the FNO molecule.

Methodology:

-

Sample Preparation: A sample of pure this compound gas is introduced into a gas cell. The cell is typically made of a material resistant to FNO, such as Monel or stainless steel, with infrared-transparent windows (e.g., AgCl, KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument consists of a light source, an interferometer, a sample compartment containing the gas cell, and a detector.

-

Data Acquisition: An infrared beam is passed through the gas cell. The FNO molecules absorb radiation at specific frequencies corresponding to their vibrational modes. The transmitted light is then analyzed by the spectrometer to produce an interferogram.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared absorption spectrum, which shows absorbance as a function of wavenumber (cm⁻¹). The peaks in the spectrum correspond to the fundamental vibrational frequencies and their overtones and combination bands.

Microwave Spectroscopy

Objective: To determine the rotational constants and molecular geometry of the FNO molecule.

Methodology:

-

Sample Introduction: A low-pressure sample of this compound gas is introduced into the sample cell of a microwave spectrometer.

-

Instrumentation: The spectrometer consists of a microwave source, a sample cell (waveguide), and a detector.

-

Data Acquisition: Microwaves are swept over a range of frequencies and passed through the gas sample. FNO molecules, having a permanent dipole moment, absorb microwave radiation at specific frequencies, causing transitions between rotational energy levels.

-

Data Analysis: The absorption spectrum is recorded, showing sharp lines corresponding to the rotational transitions. By assigning these spectral lines to specific quantum number transitions, the rotational constants (A, B, and C) can be precisely determined. These constants are then used to calculate the moments of inertia and, subsequently, the bond lengths and bond angle of the FNO molecule.

Calculation of Thermodynamic Properties from Spectroscopic Data

The thermodynamic properties of an ideal gas can be calculated from its molecular properties using the principles of statistical mechanics. The vibrational frequencies and rotational constants obtained from spectroscopy are crucial inputs for these calculations.

The total partition function (Q) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions. From the total partition function and its temperature derivatives, all the macroscopic thermodynamic properties can be derived. This theoretical approach allows for the calculation of thermodynamic data at temperatures that may be difficult to access experimentally.

Conclusion

This guide provides a consolidated source of information on the thermodynamic properties of this compound gas. The presented data, obtained through rigorous experimental and computational methods, are vital for professionals working with this compound. The detailed methodologies and the illustration of the interplay between molecular spectroscopy and thermodynamics offer a deeper understanding of the physical chemistry of this compound.

References

Theoretical Investigations of the Nitrosyl Fluoride (FNO) Molecule: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl fluoride (FNO) is a reactive, bent triatomic molecule that has been the subject of numerous theoretical and experimental studies. Its simple structure belies a complex electronic environment that presents a valuable case study for computational chemistry methods. This in-depth technical guide provides a comprehensive overview of the theoretical studies of the FNO molecule, with a focus on its electronic structure, geometry, and vibrational frequencies. This document details the experimental protocols for both the synthesis of FNO for spectroscopic analysis and the computational methodologies used to model its properties. All quantitative data from prominent studies are summarized in structured tables for comparative analysis. Furthermore, key concepts and workflows are visualized using diagrams to facilitate a deeper understanding of the theoretical approaches to studying this molecule.

Introduction

This compound is a compound of significant interest due to its role as a powerful fluorinating and nitrating agent.[1] Understanding its fundamental molecular properties through theoretical and computational methods is crucial for predicting its reactivity and for the rational design of chemical processes. The molecule's bent geometry, a consequence of the lone pair of electrons on the nitrogen atom, makes it an excellent system for testing the accuracy of various computational models.[1] This guide will delve into the theoretical frameworks used to describe FNO, compare computational results with experimental data, and provide detailed methodologies for both theoretical and experimental investigations.

Molecular Structure and Bonding

This compound possesses a bent molecular geometry with C_s symmetry. The central nitrogen atom is bonded to both an oxygen and a fluorine atom. The presence of a lone pair of electrons on the nitrogen atom is responsible for the bent structure, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.[1]

Below is a diagram illustrating the molecular structure of this compound.

Experimental Protocols

Synthesis of this compound for Spectroscopic Studies

The synthesis of this compound for spectroscopic analysis is typically achieved through the direct reaction of nitric oxide (NO) with fluorine (F₂).[1] Another common method involves the reaction of nitrogen dioxide (NO₂) with a suitable fluoride source, such as an alkali fluoride.[2]

Protocol for Synthesis via Nitric Oxide and Fluorine:

-

Reactant Preparation: High-purity nitric oxide and fluorine gases are required. The gases are typically handled in a vacuum line constructed from materials resistant to corrosive gases, such as stainless steel or Monel.

-

Reaction Setup: The reaction is carried out in a cooled reaction vessel to control the exothermicity of the reaction. The vessel is first evacuated to a high vacuum.

-

Gas Introduction: Nitric oxide and fluorine are introduced into the reaction vessel in a controlled manner, often in a stoichiometric ratio or with a slight excess of one reactant. The reaction proceeds as follows: 2NO + F₂ → 2FNO

-

Product Collection: The product, this compound, is a gas at room temperature and can be collected by condensation in a cold trap cooled with liquid nitrogen.

-

Purification: The collected FNO can be purified by fractional distillation to remove any unreacted starting materials or byproducts. The purity of the sample is typically verified using infrared or mass spectrometry.[2]

Spectroscopic Characterization

3.2.1. Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules, which in turn allows for the precise determination of molecular geometry.

Experimental Setup:

A typical microwave spectrometer consists of a microwave source (e.g., a klystron or a Gunn diode), a sample cell, a detector, and a vacuum system. The gaseous FNO sample is introduced into the sample cell at low pressure. The microwave radiation is swept through a range of frequencies, and the absorption of radiation by the sample is detected. The resulting spectrum consists of a series of sharp lines corresponding to the rotational transitions of the molecule. By analyzing the frequencies of these transitions, the rotational constants (A, B, and C) can be determined.

3.2.2. Infrared Spectroscopy

Infrared (IR) spectroscopy is used to probe the vibrational modes of a molecule. Each vibrational mode corresponds to a specific frequency of IR radiation that the molecule can absorb.

Experimental Setup:

An IR spectrometer (e.g., a Fourier Transform Infrared (FTIR) spectrometer) is used to record the spectrum. The gaseous FNO sample is contained in a gas cell with windows that are transparent to IR radiation (e.g., KBr or AgCl). The IR radiation is passed through the sample, and the transmitted radiation is detected. The resulting spectrum shows absorption bands at frequencies corresponding to the vibrational modes of the FNO molecule.

Theoretical Protocols

Theoretical studies of this compound typically employ ab initio and Density Functional Theory (DFT) methods to calculate its electronic structure, geometry, vibrational frequencies, and other properties.

General Computational Workflow

The following diagram illustrates a typical workflow for a computational chemistry study of a molecule like FNO.

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameters. Common ab initio methods used for studying FNO include:

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a good starting point for more advanced calculations. It approximates the many-electron wavefunction as a single Slater determinant.

-

Møller-Plesset (MP) Perturbation Theory: This method improves upon the HF theory by including electron correlation effects. MP2 is a commonly used level of theory.

-

Coupled Cluster (CC) Theory: Coupled cluster methods, such as CCSD(T), are highly accurate methods for calculating molecular properties and are often considered the "gold standard" in computational chemistry.[3]

A high-level ab initio method that has been successfully applied to FNO is the internally contracted multireference configuration interaction with single and double excitations and a perturbative treatment of triple excitations (icMRCI-F12). This method is particularly well-suited for describing the electronic states of the molecule.[3]

Density Functional Theory (DFT)

DFT is a widely used computational method that relates the electronic energy of a system to its electron density. The choice of the exchange-correlation functional is critical in DFT calculations.

Protocol for a DFT Calculation of FNO:

-

Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used.

-

Functional and Basis Set Selection: A suitable exchange-correlation functional (e.g., B3LYP, M06-2X) and a basis set (e.g., cc-pVTZ, aug-cc-pVTZ) are chosen. The choice depends on the desired accuracy and the computational cost. The "Best Practice DFT Protocols" provide guidance on selecting appropriate combinations.[4][5][6][7]

-

Input File Preparation: An input file is created that specifies the atomic coordinates of FNO, the chosen theoretical method, basis set, and the type of calculation to be performed (e.g., geometry optimization, frequency calculation).

-

Execution of the Calculation: The calculation is run on a computer or a high-performance computing cluster.

-

Analysis of the Output: The output file contains the calculated properties, such as the optimized geometry, vibrational frequencies, and electronic energies. These results are then analyzed and compared with experimental data.

The following diagram illustrates the relationship between theoretical calculations and experimental validation.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the this compound molecule from various theoretical and experimental studies.

Molecular Geometry

| Parameter | Experimental Value | Theoretical Method | Calculated Value | Reference |

| r(N-O) (Å) | 1.136 | icMRCI-F12/cc-pVQZ-F12 | 1.131 | [3] |

| CCSD(T)/cc-pVTZ | 1.139 | [3] | ||

| r(N-F) (Å) | 1.512 | icMRCI-F12/cc-pVQZ-F12 | 1.519 | [3] |

| CCSD(T)/cc-pVTZ | 1.503 | [3] | ||

| ∠(F-N-O) (°) | 110.1 | icMRCI-F12/cc-pVQZ-F12 | 110.0 | [3] |

| CCSD(T)/cc-pVTZ | 110.7 | [3] |

Table 1: Comparison of Experimental and Theoretical Geometries of FNO.

Vibrational Frequencies

| Mode | Description | Experimental Value (cm⁻¹) | Theoretical Method | Calculated Value (cm⁻¹) | Reference |

| ν₁ | N-O stretch | 1844 | icMRCI-F12/cc-pVQZ-F12 | 1878 | [3] |

| CCSD(T)/cc-pVTZ | 1880 | [3] | |||

| ν₂ | F-N-O bend | 766 | icMRCI-F12/cc-pVQZ-F12 | 802 | [3] |

| CCSD(T)/cc-pVTZ | 771 | [3] | |||

| ν₃ | N-F stretch | 521 | icMRCI-F12/cc-pVQZ-F12 | 521 | [3] |

| CCSD(T)/cc-pVTZ | 525 | [3] |

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies of FNO.

Rotational Constants

| Constant | Experimental Value (MHz) | Theoretical Method | Calculated Value (MHz) | Reference |

| A | 95189.77 | icMRCI-F12/cc-pVQZ-F12 | 94405 | [3] |

| B | 11844.12 | icMRCI-F12/cc-pVQZ-F12 | 11681 | [3] |

| C | 10508.31 | icMRCI-F12/cc-pVQZ-F12 | 10370 | [3] |

Table 3: Comparison of Experimental and Theoretical Rotational Constants of FNO.

Conclusion

The theoretical study of this compound provides valuable insights into its molecular structure, bonding, and spectroscopic properties. High-level ab initio methods, such as CCSD(T) and icMRCI-F12, as well as carefully chosen DFT methods, can accurately predict the geometry and vibrational frequencies of FNO, showing excellent agreement with experimental data. This guide has outlined the key experimental and theoretical protocols for investigating FNO, providing a framework for future research in this area. The comparative data presented herein demonstrates the power of modern computational chemistry to complement and interpret experimental findings, leading to a more profound understanding of the fundamental properties of molecules. This knowledge is essential for applications in fields ranging from fundamental chemical physics to the development of new synthetic methodologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Nitrogen Oxyfluorides at Low Temperature Monitored by Barometry and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

The Genesis of Nitrogen Oxyfluorides: A Technical Chronicle of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of key nitrogen oxyfluoride compounds: nitrosyl fluoride (NOF), nitryl fluoride (NO₂F), and trifluoramine oxide (F₃NO). These highly reactive molecules have been subjects of scientific curiosity and challenge since their initial syntheses in the early 20th century. This document details the seminal experimental protocols that led to their isolation and characterization, presenting a comparative analysis of their physicochemical properties through clearly structured data tables. Furthermore, this guide illustrates the evolution of synthetic methodologies for these compounds, providing a visual representation of the scientific progress in this specialized field of inorganic chemistry. This in-depth exploration serves as a valuable resource for researchers interested in the fundamental chemistry of nitrogen oxyfluorides and their potential applications.

Introduction

The nitrogen oxyfluorides are a class of inorganic compounds containing nitrogen, oxygen, and fluorine. Characterized by their high reactivity and strong oxidizing properties, these molecules have posed significant challenges to chemists since their discovery. The exploration of these compounds has not only expanded our understanding of chemical bonding and reactivity but has also paved the way for the development of new synthetic reagents. This whitepaper focuses on three pivotal nitrogen oxyfluorides: this compound (NOF), nitryl fluoride (NO₂F), and trifluoramine oxide (F₃NO). We will trace their historical journey from initial discovery to the development of more refined synthetic approaches, providing detailed experimental methodologies and a comprehensive summary of their properties.

This compound (NOF)

Discovery and History

The earliest report of this compound (FNO) synthesis is attributed to Otto Ruff and K. Stäuber in 1905. They prepared FNO by reacting silver fluoride with nitrosyl chloride.[1] However, a more direct and commonly cited synthesis was later developed. In 1932, Ruff and his colleagues demonstrated that the primary product of the reaction between nitric oxide (NO) and elemental fluorine (F₂) was indeed this compound, clarifying earlier observations by Moissan.[1] This direct combination remains a fundamental method for NOF production.

Physicochemical Properties

This compound is a colorless gas with a bent molecular structure.[2] It is a highly reactive fluorinating and nitrosating agent.[2][3] A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molar Mass | 49.0045 g/mol | [2] |

| Melting Point | -132.5 °C | [4] |

| Boiling Point | -59.9 °C | [4] |

| Density (liquid at bp) | 1.326 g/cm³ | [4] |

| Density (solid) | 1.719 g/cm³ | [4] |

| N-O Bond Length | 1.13 Å | |

| N-F Bond Length | 1.52 Å | |

| O-N-F Bond Angle | 115° |

Table 1: Physical Properties of this compound (NOF)

Experimental Protocols

This method provides a relatively clean and high-yield synthesis of this compound.[1]

Materials:

-

Commercial nitric oxide (NO)

-

Elemental fluorine (F₂)

-

Fluorothene reactor

-

Cold trap with an isopentane-liquid nitrogen bath (-163 °K)

-

Sodium fluoride (NaF) tower

-

Vacuum-pressure gauges with bronze Bourdon tubes

Procedure:

-

The apparatus is assembled as shown in the diagram below. The system is thoroughly evacuated.

-

Commercial nitric oxide is passed through the cold trap cooled to 163 °K to remove any nitrogen dioxide impurity.

-

The purified nitric oxide is then condensed into the fluorothene reactor, which is cooled with liquid nitrogen.

-

The liquid nitrogen bath is removed, and the nitric oxide is allowed to warm to just above its melting point.

-

Fluorine gas is passed through a tower of sodium fluoride to remove any hydrogen fluoride.

-

The purified fluorine is then introduced into the reactor to react with the liquid nitric oxide. A small yellow flame may be observed upon initial contact.

-

The fluorination is continued, with the liquid in the reactor becoming progressively lighter in color until a colorless product is obtained.

-

The product is then frozen by cooling the reactor with liquid nitrogen, and any excess fluorine is removed by evacuation.

-

The resulting this compound can be obtained in yields greater than 90%.[1]

Nitryl Fluoride (NO₂F)

Discovery and History

The first synthesis of nitryl fluoride (NO₂F) was reported by Henri Moissan and Paul Lebeau in 1905.[5][6] They achieved this by the direct fluorination of nitrogen dioxide (NO₂).[5][6] This reaction is known to be highly exothermic and can lead to the formation of impure products.[5] An alternative and simpler method that avoids the use of elemental fluorine involves the reaction of nitrogen dioxide with cobalt(III) fluoride (CoF₃), which was developed later.[5][7]

Physicochemical Properties

Nitryl fluoride is a colorless gas and a potent oxidizing and fluorinating agent.[6] It has a planar molecular structure.[6] Key physical properties are summarized in Table 2.

| Property | Value | Reference(s) |

| Molar Mass | 65.003 g/mol | [6] |

| Melting Point | -166 °C | [6] |

| Boiling Point | -72 °C | [6] |

| N-F Bond Length | 135 pm | [6] |

| O-N-O Bond Angle | ~136° | |

| Standard Heat of Formation (ΔHf°) | -19 ± 2 kcal/mol | [6] |

| N-F Bond Dissociation Energy | 46.0 kcal/mol | [6] |

Table 2: Physical Properties of Nitryl Fluoride (NO₂F)

Experimental Protocols

This method offers a more controlled synthesis of nitryl fluoride compared to direct fluorination.[7]

Materials:

-

Nitrogen dioxide (N₂O₄)

-

Cobalt(III) fluoride (CoF₃)

-

Stirred Monel reactor

-

Liquid nitrogen-cooled traps

-

Copper distillation flask and receiver

Procedure:

-

A stirred bed of cobalt(III) fluoride (9 moles) is placed in a Monel reactor and heated to 300 °C.

-

Nitrogen dioxide (40 g, 0.85 mole) is passed over the stirred CoF₃ bed over a period of 30 minutes.

-

The crude nitryl fluoride product (approximately 50 g, 0.77 mole) is collected in traps cooled with liquid nitrogen. The yield of the crude product is about 89.5% based on the N₂O₄ used.[7]

-

The crude product is then purified by distillation from a copper flask held at -60 to -65 °C.

-

The purified nitryl fluoride is collected in a copper receiver maintained at -78 °C.

-

The cobalt difluoride (CoF₂) formed in the reactor can be regenerated to cobalt trifluoride by treatment with fluorine at 300 °C.[7]

Trifluoramine Oxide (F₃NO)

Discovery and History

Trifluoramine oxide (F₃NO), also known as nitrogen trifluoride oxide, was first synthesized and characterized in 1966 by two independent research groups.[5][7] One method involved subjecting a mixture of nitrogen trifluoride (NF₃) and oxygen to an electric discharge.[5][7] Another approach, though less efficient, involved the reaction of noble metal fluorides like IrF₆ or PtF₆ with nitric oxide.[7] The discovery of this compound was a significant advancement in the chemistry of high-oxidation-state nitrogen compounds.

Physicochemical Properties

Trifluoramine oxide is a colorless gas with strong fluorinating properties.[5] It possesses a C₃ᵥ symmetry with a nearly tetrahedral geometry.[5] A summary of its physical properties is provided in Table 3.

| Property | Value | Reference(s) |

| Molar Mass | 87.001 g/mol | [5] |

| Melting Point | -161 °C | [5] |

| Boiling Point | -87.5 °C | [5] |

| N-O Bond Length | 1.158 Å | [5] |

| N-F Bond Length | 1.431 Å | [5] |

| F-N-F Bond Angle | 101° | [5] |

| O-N-F Bond Angle | 117° | [5] |

| Dipole Moment | 0.0390 D | [5] |

| Heat of Vaporization | 3.85 kcal/mol | [5] |

| ¹⁹F NMR (triplet) | -363 ppm (JNF = 136 Hz) | [5] |

| IR N-O Stretch | 1687 cm⁻¹ | [5] |

| IR N-F Stretch (symmetric) | 743 cm⁻¹ | [5] |

| IR N-F Stretch (asymmetric) | 887 cm⁻¹ | [5] |

Table 3: Physical Properties of Trifluoramine Oxide (F₃NO)

Experimental Protocols

This method was one of the original approaches to synthesizing trifluoramine oxide.[5][7]

Materials:

-

Nitrogen trifluoride (NF₃)

-

Oxygen (O₂)

-

Electric discharge apparatus

-

Distillation setup

-

Potassium hydroxide (KOH) solution

Procedure:

-

A mixture of nitrogen trifluoride and oxygen is passed through an electric discharge.

-

The product mixture, which includes F₃NO along with other fluorinated and oxygenated species, is collected.

-

The trifluoramine oxide is separated from the byproducts by distillation.

-

Further purification is achieved by treating the distilled product with a potassium hydroxide solution, which reacts with and removes acidic impurities.[5][7]

Conclusion

The discovery and synthesis of nitrogen oxyfluorides represent significant milestones in inorganic chemistry. The pioneering work of chemists in the early 20th century laid the foundation for our understanding of these highly reactive and challenging compounds. From the direct fluorination methods that first yielded nitrosyl and nitryl fluoride to the more controlled and varied synthetic strategies developed for trifluoramine oxide, the journey of these compounds illustrates the continuous evolution of synthetic chemistry. The detailed experimental protocols and comprehensive physicochemical data presented in this guide offer a valuable resource for researchers, providing both historical context and practical information. As our synthetic capabilities continue to advance, the unique properties of nitrogen oxyfluorides may yet find novel applications in various scientific and technological fields.

References

Methodological & Application

Application Notes and Protocols: Nitrosyl Fluoride as a Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl fluoride (FNO), a colorless and highly reactive gas, serves as a potent fluorinating and nitrating agent in organic synthesis.[1] Its utility stems from its ability to efficiently introduce fluorine into organic molecules under specific conditions, a transformation of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a fluorinating agent.

Physicochemical Properties:

-

Molecular Formula: FNO[3]

-

Molecular Weight: 49.00 g/mol [3]

-

Appearance: Colorless gas, can appear bluish due to impurities.[1][3]

-

Boiling Point: -59.9 °C (-75.8 °F; 213.2 K)[3]

-

Melting Point: -132.5 °C (-206.5 °F; 140.7 K)[3]

-

Reactivity: Reacts vigorously with water to form nitrous acid and hydrofluoric acid.[1][3] It is a powerful oxidizing agent and can convert many metals to their fluorides.[1][4]

CAUTION: this compound is highly toxic, corrosive, and irritating to the skin, eyes, and mucous membranes.[3][5][6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[7]

Synthesis of this compound

This compound can be prepared by several methods. The choice of method may depend on the available starting materials and the required scale.

Synthesis via Direct Fluorination of Nitric Oxide

This method involves the direct reaction of gaseous fluorine with nitric oxide.[8][9] It produces a high-purity product with yields often exceeding 90%.[8]

-

Reaction: 2NO + F₂ → 2NOF[10]

Synthesis from Nitrosyl Sulphuric Acid and HF

A practical and high-yield method involves the reaction of nitrosyl sulphuric acid with hydrofluoric acid in the liquid phase.[11]

-